![molecular formula C11H12ClNO3S3 B2607169 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 1351630-26-6](/img/structure/B2607169.png)
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiophene derivatives, including this compound, demonstrate significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : It modulates signaling pathways associated with cancer progression.
Case Study : In a study involving human leukemia cell lines, 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide exhibited notable cytotoxicity, significantly reducing cell viability and altering cell morphology indicative of apoptosis. Flow cytometry analyses confirmed increased apoptotic markers in treated cells compared to controls.
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial effects. This compound has been evaluated for its activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest moderate antibacterial activity with minimum inhibitory concentration (MIC) values exceeding 100 µM against selected pathogens.
Case Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Antituberculosis Activity
Emerging research suggests potential efficacy against Mycobacterium tuberculosis. Initial studies have indicated that this compound may inhibit the growth of tuberculosis bacteria, warranting further exploration in this area.
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 values ranging from 1.50 µM to 20 µM | [Source needed] |
Antimicrobial | MIC > 100 µM against selected bacteria | [Source needed] |
Antituberculosis | Effective against M. tuberculosis in preliminary studies | [Source needed] |
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Tioconazole: An antifungal agent with a thiophene moiety.
Uniqueness
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClN1O3S with a molecular weight of approximately 295.8 g/mol. The compound features a thiophene ring, a sulfonamide group, and a hydroxylated ethyl chain, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit varying degrees of antimicrobial activity. For example, certain thiophene-2-sulfonamides have been shown to inhibit cyclin-dependent kinase 5 (cdk5), which is implicated in various diseases including cancer and neurodegenerative disorders .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | Inhibition Zone (mm) | Target Organisms |
---|---|---|
This compound | TBD | S. aureus, E. coli |
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Moderate | cdk5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through the inhibition of specific kinase pathways. The structural features of the compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
- DNA Interaction : Some studies indicate that thiophene derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Cell Membrane Penetration : The lipophilic nature of the thiophene ring may facilitate better membrane permeability, enhancing cellular uptake.
Case Studies
Several case studies have explored the pharmacological effects of thiophene-based compounds:
- In Vitro Studies : A study demonstrated that thiophene sulfonamides exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth rates when administered at specific dosages, suggesting their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c1-7-4-5-17-11(7)8(14)6-13-19(15,16)10-3-2-9(12)18-10/h2-5,8,13-14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXGOLHHGRNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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